O-Methylhydroxylamine

Description

Methoxyamine is an orally bioavailable small molecule inhibitor with potential adjuvant activity. Methoxyamine covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), which may result in an increase in DNA strand breaks and apoptosis. This agent may potentiate the anti-tumor activity of alkylating agents.

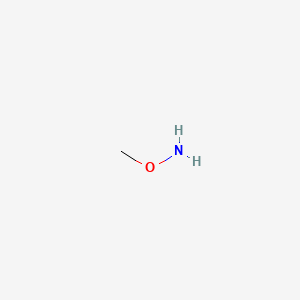

Structure

3D Structure

Properties

IUPAC Name |

O-methylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO/c1-3-2/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPKIPWJBDOURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

593-56-6 (hydrochloride) | |

| Record name | O-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043862 | |

| Record name | Methoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Hawley] | |

| Record name | Methoxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

49-50 °C @ 760 MM HG | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER /N-METHYLHYDROXYLAMINE/, MISCIBLE WITH WATER, ALCOHOL, ETHER | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

291.0 [mmHg] | |

| Record name | Methoxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MOBILE LIQUID | |

CAS No. |

67-62-9 | |

| Record name | O-Methylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TZH4WY30J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methoxyamine Hydrochloride

Introduction: Defining a Critical Reagent

Methoxyamine hydrochloride, also known by its systematic name O-Methylhydroxylamine hydrochloride, is a versatile and critical reagent in the fields of pharmaceuticals, analytical chemistry, and organic synthesis.[1][2] As the hydrochloride salt of methoxyamine, it presents as a stable, white crystalline powder, making it convenient for laboratory use.[1][3] Its primary utility lies in its reaction with carbonyl compounds (aldehydes and ketones), a property leveraged extensively in the synthesis of pharmaceutical intermediates like second-generation cephalosporin antibiotics, and as an indispensable derivatization agent for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[1][4][5][6] This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and a detailed examination of its application in modern analytical workflows, offering researchers and drug development professionals the foundational knowledge required for its effective and safe implementation.

Core Physicochemical Characteristics

The utility of methoxyamine hydrochloride in diverse applications is a direct consequence of its distinct physical and chemical properties. These characteristics dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Chemical Structure | CH₃ONH₂ · HCl | [4][7] |

| Molecular Formula | CH₆ClNO | [8] |

| Molecular Weight | 83.52 g/mol | [4][9][10] |

| CAS Number | 593-56-6 | [2][11] |

| Appearance | White to very faint yellow crystalline powder.[1] | [1][3] |

| Melting Point | 151-154 °C (decomposes).[1][2][4][12] | [1][2][4][12] |

| Boiling Point | 105-110 °C (for solution).[1][2] The solid decomposes near its melting point.[13] | [1][2][13] |

| Solubility | Soluble in water and alcohol.[1][3] Insoluble in ether and toluene.[1][3] | [1][3] |

Reactivity, Stability, and Handling

Chemical Reactivity and Mechanism

The most significant chemical property of methoxyamine hydrochloride is the nucleophilicity of the nitrogen atom, which readily reacts with the electrophilic carbon of carbonyl groups.

-

Oximation: It is a premier reagent for converting aldehydes and ketones into their corresponding O-methyl oximes.[4][6][12] This reaction is crucial for two main reasons: it protects the carbonyl group during multi-step syntheses and, in analytical chemistry, it creates stable, volatile derivatives from non-volatile parent compounds like steroids and sugars.[4][14] The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration to form the methoxime.

-

Aqueous Behavior: In aqueous solution, methoxyamine hydrochloride behaves as an acid, producing solutions with a pH below 7.0.[1][9] These solutions will neutralize bases.[1][9]

-

Incompatibilities: It is incompatible with strong bases, oxidizing agents, acid anhydrides, and acid chlorides.[11][13] Contact with alkaline materials can liberate heat.[13]

Stability and Storage

Proper storage is critical to maintain the integrity of methoxyamine hydrochloride.

-

Hygroscopic Nature: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][11] Exposure to moist air or water should be minimized.[11]

-

Thermal Stability: While stable under recommended storage conditions, it can decompose violently near its melting point or at temperatures above 200 °C.[13][15]

-

Recommended Storage: To ensure its stability, methoxyamine hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[11][13][16][17] Stock solutions in DMSO can be stored for up to 2 years at -80°C or 1 year at -20°C.[16]

Application Spotlight: Derivatization for GC-MS Metabolomics

In metabolomics, many key metabolites (e.g., sugars, amino acids, organic acids) are non-volatile and cannot be directly analyzed by GC-MS. Derivatization is a mandatory sample preparation step to increase analyte volatility and thermal stability.[14] Methoxyamine hydrochloride plays a pivotal role in a widely adopted two-stage derivatization protocol.[14][18]

Causality Behind the Workflow:

-

Methoximation (Step 1): The initial step involves reacting the dried sample extract with methoxyamine hydrochloride. This specifically targets and protects active carbonyl groups. The rationale is twofold: it prevents the formation of multiple tautomeric forms (especially in reducing sugars) which would otherwise result in multiple chromatographic peaks for a single analyte, and it stabilizes thermally labile molecules.[4][14]

-

Silylation (Step 2): Following methoximation, a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added.[14][18] This agent replaces active hydrogens on hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups with a trimethylsilyl (TMS) group. This step dramatically increases the volatility of the analytes, making them suitable for introduction into the GC system.[14]

This sequential approach is self-validating; the methoximation step ensures that the subsequent, less specific silylation step proceeds efficiently without the complication of carbonyl group reactivity, leading to reproducible and reliable quantification.

Logical Workflow for GC-MS Derivatization

The following diagram illustrates the standard two-step derivatization process used in metabolomics.

Caption: Standard two-step derivatization workflow for GC-MS.

Reaction Mechanism: Methoximation

The reaction between a ketone/aldehyde and methoxyamine hydrochloride forms an O-methyl oxime, a crucial derivative for GC-MS analysis.

Caption: Reaction of a carbonyl with methoxyamine to form an oxime.

Validated Experimental Protocol: Metabolite Derivatization

This protocol is a synthesized standard procedure for the derivatization of dried biological extracts for GC-MS analysis.[14][18]

Reagents & Materials:

-

Methoxyamine hydrochloride (derivatization grade)

-

Pyridine (anhydrous)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Sonicator

-

Heated shaker or incubator

-

Centrifuge

-

GC-MS vials with inserts

Procedure:

-

Preparation of Methoximation Reagent: Prepare a solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[18] Ensure the solid is completely dissolved, using a sonicator if necessary. This solution should be prepared fresh for best results.

-

Methoximation Step: a. To the dried sample extract in a microfuge tube, add 80 µL of the 20 mg/mL methoxyamine-pyridine solution.[18] b. Tightly cap the tube and vortex briefly to ensure the residue is wetted. c. Incubate the mixture for 90 minutes at 30°C with constant shaking (approx. 1,200 rpm).[18]

-

Silylation Step: a. After cooling the sample to room temperature, add 40 µL of MSTFA.[18] b. Tightly cap the tube, vortex briefly, and incubate for an additional 30 minutes at 37°C with constant shaking.[18]

-

Final Preparation: a. After the second incubation, cool the sample to room temperature. b. If any precipitate is present, centrifuge the tube at high speed (e.g., 16,000 x g) for 3 minutes.[18] c. Carefully transfer the clear supernatant to a GC-MS vial for immediate analysis.

Safety and Hazard Summary

Methoxyamine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.[11][13]

-

Primary Hazards: It is corrosive and can cause severe skin burns and serious eye damage.[9][11][13][19] It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[9][11][17] It is also suspected of causing cancer.[11]

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][19] Avoid creating dust.[17]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[17][19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][19]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17][19]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[17]

-

References

-

SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Nitrite. [Link]

-

This compound hydrochloride | CH5NO.ClH | CID 521874. PubChem. [Link]

-

Methoxyamine hydrochloride. Krackeler Scientific, Inc. [Link]

-

METHOXYAMINE HYDROCHLORIDE | 89803-5G. Scientific Laboratory Supplies. [Link]

-

SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Nitrite. [Link]

-

Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe). [Link]

- Preparation method of methoxyamine hydrochloride - CN105330564A.

-

Methoxyamine Hydrochloride | Drug Information, Uses, Side Effects. PharmaCompass.com. [Link]

-

Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

-

Methoxyamine hydrochloride. NIST WebBook. [Link]

Sources

- 1. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]

- 2. 593-56-6 CAS MSDS (Methoxyamine Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CN105330564A - Preparation method of methoxyamine hydrochloride - Google Patents [patents.google.com]

- 4. thomassci.com [thomassci.com]

- 5. Methoxyamine for GC derivatization, LiChropur , 97.5-102.5 AT 593-56-6 [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 甲氧胺 盐酸盐 derivatization grade (GC derivatization), LiChropur™, 97.5-102.5% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methoxyamine hydrochloride [webbook.nist.gov]

- 9. This compound hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methoxyamine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. fishersci.com [fishersci.com]

- 12. Methoxyamine hydrochloride | Krackeler Scientific, Inc. [krackeler.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]

- 19. tcichemicals.com [tcichemicals.com]

O-Methylhydroxylamine Solubility: A Comparative Analysis in Methanol and Pyridine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

O-Methylhydroxylamine (methoxyamine) is a pivotal reagent in synthetic and analytical chemistry, valued for its role in derivatizing carbonyl compounds and as a modulator in cancer research.[1][2][3] The choice of solvent is paramount to its successful application, with methanol and pyridine representing two common yet fundamentally different options. This guide provides an in-depth analysis of the physicochemical drivers governing the solubility of this compound in methanol, a polar protic solvent, versus pyridine, a polar aprotic and basic solvent. We will dissect the intermolecular forces, explore the critical role of acid-base chemistry, and provide validated experimental protocols to empower researchers to make informed decisions in their experimental designs.

Physicochemical Foundations: The Solute and the Solvents

Understanding solubility begins with a molecular-level appreciation of the components involved. This compound is a small, polar molecule possessing both hydrogen bond donor (-NH₂) and acceptor (N and O atoms) sites. Methanol and pyridine, while both polar, offer distinct chemical environments.

-

Methanol (CH₃OH) is a polar protic solvent. Its hydroxyl group (-OH) can actively participate as both a hydrogen bond donor and acceptor, enabling it to form extensive hydrogen-bonding networks.[4][5]

-

Pyridine (C₅H₅N) is a polar aprotic solvent. The lone pair of electrons on its nitrogen atom makes it an effective hydrogen bond acceptor and a weak base, but it lacks a proton to donate for hydrogen bonding.[6][7][8]

The key physicochemical properties that dictate their interactions are summarized below.

| Property | This compound (Solute) | Methanol (Solvent) | Pyridine (Solvent) |

| Formula | CH₅NO | CH₃OH | C₅H₅N |

| Molecular Weight | 47.057 g/mol [1][2] | 32.04 g/mol [9] | 79.1 g/mol [10] |

| Type | Polar Solute | Polar Protic Solvent | Polar Aprotic, Basic Solvent |

| Boiling Point | 48-50 °C[1][2] | 64.7 °C[9] | 115.2 °C[10][11] |

| Density (at 20°C) | ~0.91 g/cm³[3] | ~0.79 g/mL[12] | ~0.98 g/cm³[10] |

| Dielectric Constant | Not specified | 33.0[12] | 12.4[11] |

| pKa (of Conjugate Acid) | 4.60 (CH₃ONH₃⁺)[1] | -2.5 (CH₃OH₂⁺) | 5.25 (C₅H₅NH⁺)[7][10] |

| Key Structural Feature | -ONH₂ group | -OH group | Aromatic ring with N atom |

The Mechanism of Solubility: A Tale of Two Solvents

The statement that this compound is "soluble in alcohol and pyridine" is factually correct but scientifically incomplete.[1][3] The causality behind this solubility differs significantly between the two solvents, with profound implications for laboratory practice.

Solubility in Methanol: A Partnership of Hydrogen Bonding

The high solubility of this compound in methanol is a classic example of the "like dissolves like" principle, driven by the formation of a robust hydrogen-bonding network.

-

Expertise & Causality: this compound's -NH₂ group can donate hydrogen bonds to the oxygen atom of methanol. Simultaneously, the oxygen and nitrogen atoms in this compound can accept hydrogen bonds from methanol's hydroxyl proton. This reciprocal and energetically favorable interaction allows the solute molecules to integrate seamlessly into the solvent's structure, leading to high solubility, and indeed, miscibility.[1][13][14]

Caption: Hydrogen bonding between this compound and methanol.

Solubility in Pyridine: An Acid-Base Driven Interaction

While pyridine is a polar solvent, its interaction with this compound is less about forming an extensive H-bond network and more about its function as a base. This is particularly relevant because this compound is most commonly supplied and used as its hydrochloride salt (MeOx·HCl) for stability.[3]

-

Expertise & Causality: Pyridine's basic nitrogen atom readily deprotonates the O-methylhydroxylammonium cation. This acid-base reaction is the dominant facilitator of solubility. It neutralizes the acidic salt, generating the free, uncharged this compound base and pyridinium hydrochloride. Both of these products are readily solvated by the bulk pyridine solvent. This is not merely dissolution; it is a reactive solvation process. This exact mechanism is intentionally exploited in derivatization reactions for GC-MS analysis, where pyridine serves as both the solvent and the necessary base to activate the reagent.[3][15]

Caption: Reactive solvation of MeOx·HCl in pyridine.

Experimental Protocols: From Observation to Quantification

To translate theory into practice, the following self-validating protocols are provided for researchers to assess and apply the solubility of this compound.

Protocol: Rapid Qualitative Solubility Assessment

This method provides a quick, visual confirmation of solubility for routine lab work.

Methodology:

-

Preparation: Label two clean, dry 10 mL glass vials, one "Methanol" and one "Pyridine."

-

Solvent Addition: Add 2.0 mL of methanol to the first vial and 2.0 mL of pyridine to the second.

-

Solute Introduction:

-

For the free base (liquid): Add 100 µL of this compound to each vial.

-

For the hydrochloride salt (solid): Add 200 mg of this compound HCl to each vial.

-

-

Mixing: Cap the vials securely and vortex at medium speed for 30 seconds.

-

Observation: Visually inspect each vial against a dark background.

-

Trustworthiness Check: A clear, homogenous, single-phase solution indicates high solubility or miscibility. Any cloudiness, precipitation, or formation of a second layer indicates poor solubility. For the HCl salt in pyridine, a slight warming of the vial may be observed, indicating an exothermic acid-base reaction.

-

Protocol: Quantitative Solubility Determination by Isothermal Equilibration

This protocol provides a rigorous method to determine the precise solubility limit (e.g., in mg/mL) at a controlled temperature, a critical parameter for process development and formulation.

Caption: Workflow for quantitative solubility measurement.

Methodology:

-

System Preparation: In a 15 mL screw-cap vial, add 5.0 mL of the chosen solvent (methanol or pyridine).

-

Solute Addition: Add an excess of this compound hydrochloride (approx. 2.0 g) to ensure a saturated solution is formed.

-

Equilibration: Place the sealed vial in a temperature-controlled shaker bath set to 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 hours to ensure equilibrium is reached.

-

Expertise Insight: 24 hours is a standard equilibration time for many organic systems; however, kinetic studies may be required to confirm equilibrium is reached for novel solute-solvent pairs.

-

-

Phase Separation: Remove the vial and immediately centrifuge at 5,000 x g for 15 minutes to pellet all undissolved solid. This step is critical to avoid sampling suspended particles.

-

Sampling: Carefully withdraw a 100.0 µL aliquot of the clear supernatant using a calibrated positive displacement pipette. Avoid disturbing the solid pellet.

-

Quantification:

-

Accurately dilute the aliquot with a suitable solvent (e.g., methanol) into a calibrated volumetric flask.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC-MS) against a multi-point calibration curve prepared with known standards.

-

Trustworthiness Check: The analytical method must be validated for linearity, accuracy, and precision. Run triplicate samples for each solvent to ensure reproducibility.

-

Practical Implications and Recommendations

The choice between methanol and pyridine is not arbitrary but is dictated by the experimental objective.

-

Use Methanol When:

-

The goal is simply to create a stock solution of this compound free base.

-

A polar, protic reaction environment is required.

-

The basicity of pyridine would interfere with downstream chemistry.

-

-

Use Pyridine When:

-

Starting with the stable this compound hydrochloride salt.

-

The experimental goal is the derivatization (methoximation) of carbonyls, as pyridine serves as both the solvent and the activating base.[3]

-

A non-aqueous, basic, and polar aprotic environment is necessary for a reaction.

-

By understanding the distinct chemical principles that govern solubility in these solvents, researchers can enhance the reliability, efficiency, and success of their experimental outcomes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4113, this compound. [Link]

-

Consolidated Chemical. Pyridine – High-Purity Solvent. [Link]

-

Gaylord Chemical Company. Methanol Solvent Properties. [Link]

-

Gaylord Chemical Company. Pyridine Solvent Properties. [Link]

-

Wikipedia. Methoxyamine. [Link]

-

Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. [Link]

-

Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. [Link]

-

American Chemical Society (2020). Pyridine. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521874, this compound hydrochloride. [Link]

-

chemeurope.com. Pyridine. [Link]

-

Wikipedia. Pyridine. [Link]

-

Solvents and Petroleum Service, Inc. Methanol. [Link]

-

Solubility of Things. This compound. [Link]

-

Segall, G. H., & Purves, C. B. (1952). THE ACTION OF HYDROXYLAMINE, ITS O-METHYL ETHER, AND THEIR HYDROCHLORIDES ON CELLULOSE TRINITRATE IN PYRIDINE. Canadian Journal of Chemistry, 30(11), 860-871. [Link]

-

LookChem. Cas 67-62-9,this compound. [Link]

-

CAS Common Chemistry. This compound hydrochloride. [Link]

-

Solubility of Things. Hydroxylamine. [Link]

-

Sciencemadness Wiki. Hydroxylamine. [Link]

-

Chemcess. Hydroxylamine: Properties, Reactions, Production And Uses. [Link]

-

Scribd. Hydroxylamine Hydrochloride Solubility. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 787, Hydroxylamine. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

-

Neiner, D., & Heldebrant, D. J. (2011). Solubility thermodynamics of amine boranes in polar solvents. Journal of Chemical & Engineering Data, 56(4), 1349-1355. [Link]

-

ResearchGate. Scheme 1. Reagents and reaction conditions: (i) NH2OH.HCl, pyridine,... [Link]

-

LookChem. This compound. [Link]

-

Wikipedia. Polar aprotic solvent. [Link]

-

Chemistry LibreTexts. Structure and Properties of Amines. [Link]

-

SlideShare. Exp 3 Identification of amine. [Link]

-

Fiehn Lab, UC Davis. Preparation of TMS derivatives of methanol/chloroform/water (MCW) extracts. [Link]

-

Baran Lab, Scripps Research. Pyridine N-Oxides. [Link]

Sources

- 1. This compound | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methoxyamine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cetinerengineering.com [cetinerengineering.com]

- 5. nanyangchemical.com [nanyangchemical.com]

- 6. Pyridine [chemeurope.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 9. Methanol Solvent Properties [macro.lsu.edu]

- 10. consolidated-chemical.com [consolidated-chemical.com]

- 11. Pyridine Solvent Properties [macro.lsu.edu]

- 12. Methanol | 67-56-1 [chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. lookchem.com [lookchem.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of O-Methylhydroxylamine Hydrochloride for Research and Development

Introduction

O-Methylhydroxylamine hydrochloride, also known as Methoxyamine hydrochloride, is a critical reagent in modern chemical synthesis, particularly within the pharmaceutical and biotechnology sectors. Its utility as a potent base excision repair (BER) inhibitor makes it invaluable in cancer research, where it can enhance the efficacy of DNA-damaging agents.[1][2] It is also widely used as a reagent for the derivatization of aldehydes and ketones.[3] However, its chemical reactivity and inherent toxicological profile demand a rigorous and informed approach to its handling. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound hydrochloride, ensuring both personal safety and experimental integrity. The protocols and principles outlined herein are grounded in established safety data and best practices, emphasizing the causality behind each precaution.

Section 1: Hazard Profile and Chemical Causality

A fundamental understanding of a chemical's intrinsic properties is the bedrock of safe handling. The hazards of this compound hydrochloride are not arbitrary; they are a direct consequence of its molecular structure and reactivity.

Core Toxicological and Corrosive Hazards

This compound hydrochloride is classified as a hazardous substance with multiple routes of potential harm.[4][5] It is crucial to recognize that this compound is not merely an irritant but a destructive corrosive agent. In aqueous solution, it behaves as an acid, capable of causing severe chemical burns to skin, eyes, and mucous membranes upon contact.[3][6][7]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. Understanding these is the first step in developing a robust safety protocol.

| Hazard Class | GHS Category | Hazard Statement & Explanation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. Ingestion can lead to systemic toxicity.[6][8][9] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. The compound can be absorbed through the skin, causing systemic effects in addition to local corrosive damage.[6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. This is a primary danger. Contact results in rapid tissue destruction.[4][8][9] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. Even brief contact with the eyes can cause irreversible damage and potential blindness.[6][10] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. Repeated exposure can lead to sensitization, where subsequent contact, even at low levels, can trigger a significant allergic response.[6][8] |

| Carcinogenicity | Category 2 | Suspected of causing cancer. This long-term health hazard necessitates minimizing exposure to the lowest possible levels.[4] |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life. This requires stringent controls on disposal to prevent environmental contamination.[10][11] |

Physicochemical Properties and Associated Risks

The physical state and reactivity of this compound hydrochloride directly inform its handling and storage requirements.

| Property | Value / Description | Associated Risk & Handling Implication |

| Appearance | Off-white to colorless crystalline solid.[3][7] | As a solid, it poses a dust inhalation hazard. All weighing and transfer operations must be conducted in a way that prevents dust generation. |

| Molecular Weight | 83.52 g/mol .[6][12] | Standard for a small molecule reagent. |

| Solubility | Soluble in water.[6][7][13] | High water solubility means spills can easily spread and contaminate large areas if not contained. It also facilitates rapid reaction with moisture. |

| Stability | Hygroscopic and air-sensitive.[4][5] | The compound readily absorbs moisture from the air, which can degrade the material and enhance its corrosive properties. This necessitates storage under an inert atmosphere and in a desiccated environment. |

| Decomposition | Decomposes at approximately 149-154 °C.[9][12][14] | Avoid high temperatures. Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[4][5][8] |

| Incompatibilities | Strong bases, acid anhydrides, acid chlorides, oxidizing agents.[4][13][15] | Incompatible materials can cause vigorous or explosive reactions. Segregation in storage and in experimental setups is mandatory. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

Effective safety is not achieved by a single action but by a hierarchy of controls. This system prioritizes the most effective measures (engineering controls) and uses PPE as the final, essential barrier between the researcher and the hazard.

Caption: Hierarchy of Safety Controls for Chemical Handling.

The Primacy of Engineering Controls

The first line of defense is always to physically remove or isolate the hazard.

-

Chemical Fume Hood: All manipulations of this compound hydrochloride solid, including weighing, and handling of its solutions, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which can cause corrosive damage to the respiratory tract.[3]

-

Ventilation: Ensure the laboratory has adequate general ventilation. A dedicated and properly functioning local exhaust system, such as a fume hood, is critical.[11][15]

-

Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[8][15]

Personal Protective Equipment (PPE) Selection Rationale

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

| Body Area | Required PPE | Standard / Specification & Rationale |

| Eyes / Face | Chemical safety goggles and a full-face shield. | Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[4][11] Goggles protect against splashes; a face shield is required when handling larger quantities or when there is a significant splash risk, protecting the entire face from corrosive material.[8] |

| Hands | Impervious gloves (Nitrile rubber). | Gloves must be inspected for tears or holes before each use.[10] A minimum thickness of 0.11 mm is recommended for splash protection. For prolonged contact, consult the glove manufacturer's resistance data. Double-gloving is a prudent practice. |

| Body | Chemical-resistant lab coat, long pants, and closed-toe shoes. | A fully fastened lab coat protects skin on the arms and torso. Disposable Tyvek-type sleeves can be worn for added protection.[6] Clothing should be made of non-absorbent material. |

| Respiratory | NIOSH-approved respirator. | Required when engineering controls are not sufficient or during emergency situations. For weighing neat powder, a half-face respirator with an organic vapor/acid gas cartridge and a P100 (or N100) particulate filter is recommended.[4][6][10] |

Section 3: Standard Operating Procedures (SOPs) for Handling

Adherence to validated SOPs minimizes the risk of exposure and ensures procedural consistency.

Prudent Storage and Segregation

The chemical's reactivity dictates strict storage protocols.

-

Container: Keep the container tightly closed to prevent absorption of moisture.[4][5][15]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air exposure.[4][8]

-

Location: Store in a cool, dry, well-ventilated, and designated "Corrosives Area".[4] The storage area should be locked to restrict access.[5][11][15]

-

Segregation: Store away from all incompatible materials, especially strong bases (risk of violent neutralization), oxidizing agents, and sources of ignition.[4][13][15]

Protocol: Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation:

-

Don all required PPE (face shield, goggles, lab coat, double nitrile gloves).

-

Verify the chemical fume hood is operational and the sash is at the indicated safe working height.

-

Place a plastic-backed absorbent liner on the work surface inside the hood to contain any minor spills.

-

Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the hood.

-

-

Weighing:

-

Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Carefully open the container inside the fume hood.

-

Use a clean spatula to gently transfer the desired amount of this compound hydrochloride to a weigh boat on a tared balance. Avoid any actions that could generate dust.

-

Securely close the main reagent container immediately after dispensing.

-

-

Solubilization:

-

Place the weigh boat containing the powder into the destination beaker.

-

Slowly add the desired solvent to the beaker, aiming the stream at the powder to prevent it from becoming airborne.

-

Add a stir bar and place the beaker on a stir plate to facilitate dissolution.

-

Rinse the weigh boat and spatula with a small amount of solvent, adding the rinse to the beaker to ensure a complete transfer.

-

-

Cleanup:

-

Carefully fold the absorbent liner inward and dispose of it, along with the used gloves, in a designated solid hazardous waste container.

-

Wipe down the work surface and any equipment with an appropriate decontaminating solution.

-

Section 4: Emergency Protocols - Preparedness and Response

Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is critical.

Spill Management

Immediate and correct action can significantly mitigate the consequences of a spill.

Caption: Workflow for Responding to a Solid Chemical Spill.

Detailed Spill Cleanup Protocol:

-

Isolate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Isolate the spill area by at least 25 meters for solids.[6][7]

-

Don PPE: Before re-entering the area, don full protective equipment, including a respirator, chemical goggles, face shield, double gloves, and a chemical-resistant apron or suit.

-

Control Dust: Gently dampen the spilled solid material with a fine mist of water to prevent dust from becoming airborne.[6][7] Do not use a large volume of water that could spread the contamination.

-

Collect Material: Carefully sweep or scoop the dampened material into a clearly labeled, sealable container for hazardous waste.[4][7] Use absorbent paper dampened with water to pick up any remaining residue.[6][7]

-

Decontaminate: Wash the entire spill area thoroughly with a soap and water solution.[6][7]

-

Dispose: Seal all contaminated materials (absorbent pads, gloves, clothing) in a vapor-tight plastic bag for disposal as hazardous waste according to institutional and local regulations.[6][7] Do not re-enter the area without protective gear until it has been verified as clean by a safety officer.[6][7]

First Aid and Exposure Response

Speed is essential in any exposure scenario. Immediate and thorough decontamination is key to minimizing injury.

| Exposure Route | Immediate Action Protocol |

| Eye Contact | Immediately begin flushing the eyes with copious amounts of water for at least 20-30 minutes, holding the eyelids open to ensure complete rinsing.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention without delay, even if no symptoms are initially present. [4][6] |

| Skin Contact | Immediately remove all contaminated clothing while simultaneously flooding the affected skin with water.[4][6] Wash the affected area gently and thoroughly with soap and water. Seek immediate medical attention, even if irritation seems minor. [4][6] |

| Inhalation | Immediately move the victim to fresh air.[4][6][11] If breathing is difficult or has stopped, provide artificial respiration using a pocket mask with a one-way valve (do not use mouth-to-mouth).[4] Seek immediate medical attention. [4][8][15] |

| Ingestion | Do NOT induce vomiting. [4][8][11] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention. [4][5] |

Section 5: Waste Disposal and Decontamination

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

-

Waste Classification: All waste contaminated with this compound hydrochloride, including unused product, contaminated PPE, and cleanup materials, must be classified and disposed of as hazardous waste.

-

Disposal Method: Contact your institution's Environmental Health & Safety (EHS) office for specific procedures. Disposal often involves collection by a licensed professional waste disposal service. Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge into sewers or waterways.[4][10][11]

-

Decontamination of Equipment: Glassware and equipment should be thoroughly rinsed with a suitable solvent (e.g., water, followed by an appropriate organic solvent) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.

Conclusion

This compound hydrochloride is a powerful tool for chemical and biomedical research. Its significant hazards necessitate a culture of safety built on a comprehensive understanding of its properties, strict adherence to established protocols, and thorough preparation for emergency situations. By integrating the principles and procedures detailed in this guide—from engineering controls and PPE to meticulous handling and waste disposal—researchers can confidently and safely leverage the capabilities of this important reagent to advance science and drug development.

References

-

This compound hydrochloride | CH5NO.ClH | CID 521874. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET - Methoxylamine Hydrochloride solution. (2020-07-01). Deepak Nitrite. Retrieved from [Link]

-

Methoxyamine hydrochloride. (n.d.). Haz-Map. Retrieved from [Link]

-

This compound | CH5NO | CID 4113. (n.d.). PubChem. Retrieved from [Link]

-

This compound hydrochloride | 593-56-6. (n.d.). BuyersGuideChem. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methoxyamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound Hydrochloride | 593-56-6 | TCI AMERICA [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. This compound hydrochloride | 593-56-6 - BuyersGuideChem [buyersguidechem.com]

- 13. Methoxylamine-HCl dry powder and 30% solution Manufacturers, SDS [mubychem.com]

- 14. This compound Hydrochloride | 593-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to O-Methylhydroxylamine and N-Methylhydroxylamine for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxylamine and its derivatives are fundamental reagents in chemical synthesis and analysis. Among these, the structural isomers O-Methylhydroxylamine (Methoxyamine) and N-Methylhydroxylamine present a compelling case study in how a subtle change in molecular architecture—the placement of a methyl group—can profoundly alter physicochemical properties, reactivity, and applications. This guide provides an in-depth exploration of these two isomers, moving from foundational structural differences to nuanced mechanistic behaviors and practical applications in research and drug development. We will dissect their comparative reactivity, outline definitive analytical methods for their differentiation, and provide validated experimental protocols, offering a comprehensive resource for scientists navigating their use.

Part 1: Fundamental Molecular and Physicochemical Differences

At the heart of the distinction between this compound and N-Methylhydroxylamine lies the concept of constitutional isomerism. Both share the same molecular formula, CH₅NO, but differ in the connectivity of their atoms.[1][2] This structural variance is the primary determinant of their distinct chemical identities.

-

This compound (Methoxyamine): The methyl group (CH₃) is bonded to the oxygen atom, resulting in the structure CH₃ONH₂.[1]

-

N-Methylhydroxylamine: The methyl group is bonded to the nitrogen atom, yielding the structure CH₃NHOH.[2]

This difference in connectivity is visualized below.

Caption: Isomeric structures of this compound and N-Methylhydroxylamine.

The consequences of this structural divergence are immediately apparent in their fundamental physicochemical properties. This compound is a volatile, colorless liquid at room temperature, whereas N-Methylhydroxylamine is a solid.[1][2] These differences, along with others, are critical for handling, storage, and reaction setup.

Table 1: Comparative Physicochemical Properties of Methylated Hydroxylamine Isomers

| Property | This compound (Free Base) | N-Methylhydroxylamine (Free Base) | This compound HCl | N-Methylhydroxylamine HCl |

| CAS Number | 67-62-9[3] | 593-77-1[2][4] | 593-56-6 | 4229-44-1[5] |

| Molecular Weight | 47.06 g/mol [6] | 47.06 g/mol [2] | 83.52 g/mol [6][7] | 83.52 g/mol [5][8] |

| Appearance | Colorless liquid[1] | Crystalline Solid | Off-white crystals[9] | Beige hygroscopic crystalline solid[10] |

| Boiling Point | 48.1–50 °C[1][6] | 115 °C[2] | Decomposes | Decomposes |

| Melting Point | -86.4 °C[1] | 38.5 °C[2] | 149–154 °C[6][11] | ~105-110 °C |

| pKa | 4.60 (of conjugate acid) | 5.96 (of conjugate acid)[2] | Not Applicable | Not Applicable |

| Solubility | Miscible with water, alcohol[1][6] | Soluble in water | Soluble in water, alcohol[6] | Soluble in water[12] |

Note: Data is compiled from multiple sources. Slight variations may exist between sources.

Part 2: Comparative Reactivity and Mechanistic Analysis

The electronic environment of the nitrogen atom in each isomer dictates its reactivity, particularly its nucleophilicity.

-

This compound: The methyl group is attached to the oxygen, which is electron-withdrawing. This O-alkylation slightly reduces the electron density on the nitrogen atom compared to hydroxylamine, making it a moderately strong nucleophile.

-

N-Methylhydroxylamine: The methyl group is directly attached to the nitrogen. As an electron-donating group, it increases the electron density on the nitrogen, making N-methylhydroxylamine a more potent nucleophile than its O-methyl isomer.

This fundamental difference in nucleophilicity governs their characteristic reactions, most notably with carbonyl compounds.

Reaction with Aldehydes and Ketones: O-Oxime vs. Nitrone Formation

The most illustrative difference in their synthetic utility is the reaction with aldehydes and ketones. While both react, they yield distinct product classes.

-

This compound reacts with carbonyls to form O-methyl oximes (or methoximes). This reaction is a cornerstone of derivatization in analytical chemistry and a common strategy for protecting carbonyl groups in organic synthesis.[13]

-

N-Methylhydroxylamine reacts with carbonyls to form N-methyl nitrones . Nitrones are highly valuable 1,3-dipoles, serving as key intermediates in cycloaddition reactions for synthesizing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Caption: Divergent reaction of isomers with a generic carbonyl compound.

Part 3: Applications in Scientific Research and Development

The distinct reactivities of these isomers translate into specialized applications.

This compound (Methoxyamine)

-

Metabolomics and Analytical Derivatization: Methoxyamine is extensively used in gas chromatography-mass spectrometry (GC-MS) based metabolomics.[13] It reacts with carbonyl groups in sugars and keto-acids, a process called methoximation, which stabilizes these molecules, prevents isomer formation during analysis, and enhances their volatility for GC separation.[13]

-

Drug Development and Medicinal Chemistry: As a bioisostere for other functional groups, the O-methyl oxime moiety is incorporated into drug candidates to improve stability, lipophilicity, and pharmacokinetic profiles. Drugs like brasofensine and gemifloxacin feature this structural unit.[1]

-

Biochemical Research (DNA Repair Inhibition): Methoxyamine is a known inhibitor of the base excision repair (BER) pathway.[3][9] It covalently binds to apurinic/apyrimidinic (AP) sites in damaged DNA, stalling the repair process. This property makes it a valuable tool for studying DNA repair mechanisms and as a potential adjuvant to potentiate the efficacy of DNA-damaging anticancer agents.[3][9]

N-Methylhydroxylamine

-

Synthetic Organic Chemistry: Its primary role is as a precursor to nitrones for 1,3-dipolar cycloaddition reactions. This powerful transformation allows for the stereocontrolled synthesis of five-membered heterocyclic rings, which are core structures in many natural products and pharmaceuticals.

-

Bacterial Growth Inhibition: The hydrochloride salt has been investigated for its ability to act as a radical scavenger and inhibit bacterial proliferation by targeting ribonucleotide reductase, an enzyme essential for DNA synthesis.[12]

-

Transamidation Catalyst: N-Methylhydroxylamine hydrochloride can serve as a catalyst in transamidation reactions, a key process in peptide and polymer chemistry.[12]

Part 4: Definitive Analytical Differentiation

Distinguishing between O- and N-methylhydroxylamine is critical for quality control and reaction monitoring. Several spectroscopic and chromatographic methods can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most definitive and straightforward method for differentiation. The chemical environment of the methyl protons is vastly different in each isomer, leading to distinct chemical shifts.

-

This compound (in CDCl₃): The methyl protons (-OCH₃) are attached to an oxygen atom and typically appear as a singlet around δ 3.5-3.8 ppm . The amine protons (-NH₂) are often broad and may exchange with trace water.

-

N-Methylhydroxylamine (in CDCl₃): The methyl protons (-NCH₃) are attached to a nitrogen atom and appear further upfield, typically as a singlet or doublet (if coupled to the N-H proton) around δ 2.6-2.9 ppm . The N-H and O-H protons will also be present.

Infrared (IR) Spectroscopy

IR spectroscopy can provide supporting evidence. Key differences in stretching frequencies include:

-

This compound: Will show characteristic N-H stretches (approx. 3200-3400 cm⁻¹) and a C-O stretch (approx. 1000-1100 cm⁻¹). It lacks an O-H band.

-

N-Methylhydroxylamine: Will show a broad O-H stretch (approx. 3200-3600 cm⁻¹), an N-H stretch (approx. 3100-3300 cm⁻¹), but lacks the prominent C-O single bond stretch seen in the O-methyl isomer.

Caption: A typical analytical workflow for isomer identification using ¹H NMR.

Part 5: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for common reactions involving these reagents.

Protocol 5.1: Synthesis of an O-Methyl Oxime using Methoxyamine HCl

Objective: To derivatize an aldehyde (e.g., benzaldehyde) for analysis or protection.

Materials:

-

Benzaldehyde (1.0 mmol)

-

Methoxyamine hydrochloride (1.1 mmol)

-

Pyridine (2.0 mmol)

-

Ethanol (5 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add benzaldehyde and ethanol. Begin stirring.

-

Add methoxyamine hydrochloride to the solution.

-

Slowly add pyridine to the mixture. Pyridine acts as a base to neutralize the HCl salt and catalyze the reaction.

-

Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove pyridine hydrochloride and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-methyl oxime product, which can be further purified by column chromatography if necessary.

Protocol 5.2: ¹H NMR Sample Preparation for Isomer Differentiation

Objective: To prepare a sample of an unknown hydroxylamine isomer for definitive identification.

Materials:

-

Unknown sample (~5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.7 mL)

-

NMR tube

-

Pipette

-

Tetramethylsilane (TMS) standard (optional, often included in solvent)

Procedure:

-

Carefully weigh 5-10 mg of the unknown sample and place it into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial. If the solvent does not contain a TMS standard, add a very small drop.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Cap the NMR tube securely.

-

Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

-

Acquire the spectrum according to the instrument's standard operating procedure.

-

Analyze the resulting spectrum, paying close attention to the chemical shifts between δ 2.5 and δ 4.0 ppm to identify the methyl group's position.

Conclusion

This compound and N-Methylhydroxylamine, while simple isomers, offer a clear and powerful illustration of structure-function relationships in chemistry. The placement of a single methyl group redirects their electronic properties, transforming them into distinct reagents with highly specialized and non-interchangeable roles. This compound excels as a tool for derivatization and as a biochemical probe, while N-Methylhydroxylamine serves as a valuable precursor for complex heterocyclic synthesis. A thorough understanding of their unique properties, reactivities, and analytical signatures, as detailed in this guide, is essential for their effective and accurate application in research and development.

References

- N-Methylhydroxylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Methylhydroxylamine]

- N-Methylhydroxylamine hydrochloride | CAS 4229-44-1 | SCBT. [URL: https://www.scbt.com/p/n-methylhydroxylamine-hydrochloride-cas-4229-44-1]

- 4229-44-1 | N-Methylhydroxylamine hydrochloride - ChemScene. [URL: https://www.chemscene.com/products/N-Methylhydroxylamine-hydrochloride-CS-W007348.html]

- Methoxyamine hydrochloride - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/226904]

- This compound | CH5NO | CID 4113 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/O-Methylhydroxylamine]

- Methylhydroxylamine | CH5NO | CID 11647 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Methylhydroxylamine]

- Methoxyamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Methoxyamine]

- This compound | 67-62-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4931737.htm]

- N-Methylhydroxylamine CAS#: 593-77-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0931738.htm]

- N-Methylhydroxylamine 98 4229-44-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m50400]

- This compound Hydrochloride 593-56-6 | TCI Deutschland GmbH. [URL: https://www.tcichemicals.com/DE/de/p/M0343]

- N-Methylhydroxylamine hydrochloride - TOKU-E. [URL: https://www.toku-e.com/product/n-methylhydroxylamine-hydrochloride]

- Methoxyamine Hydrochloride | 593-56-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2156093.htm]

- Methoxyamine - DrugFuture. [URL: https://www.drugfuture.

- Methoxyamine hydrochloride - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C593566]

- N-methylhydroxylamine hydrochloride | CH5NO.ClH | CID 77906 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-methylhydroxylamine-hydrochloride]

- Chemical Properties of Methanamine, N-methoxy- (CAS 1117-97-1) - Cheméo. [URL: https://www.chemeo.com/cid/14-232-0/N-Methoxymethylamine.html]

- This compound: A Technical Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/uploads/O-Methylhydroxylamine-A-Technical-Guide-for-Researchers.pdf]

- This compound hydrochloride | CH5NO.ClH | CID 521874 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/O-Methylhydroxylamine-hydrochloride]

Sources

- 1. Methoxyamine - Wikipedia [en.wikipedia.org]

- 2. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]

- 3. This compound | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylhydroxylamine | CH5NO | CID 11647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Methoxyamine [drugfuture.com]

- 7. Methoxyamine hydrochloride [webbook.nist.gov]

- 8. N-Methylhydroxylamine 98 4229-44-1 [sigmaaldrich.com]

- 9. This compound hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-methylhydroxylamine hydrochloride | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Hydrochloride | 593-56-6 | TCI Deutschland GmbH [tcichemicals.com]

- 12. toku-e.com [toku-e.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

O-Methylhydroxylamine protocol for GC-MS sample derivatization.

An In-depth Guide to O-Methylhydroxylamine (MHA) Derivatization for GC-MS Analysis

Authored by: A Senior Application Scientist

Introduction: The Imperative of Derivatization in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone of analytical chemistry, prized for its high chromatographic resolution and definitive mass-based detection. However, its efficacy is fundamentally limited to analytes that are thermally stable and sufficiently volatile to traverse the gas chromatograph.[1][2] Many compounds of significant biological and pharmaceutical interest—such as sugars, keto-acids, and steroids—do not inherently possess these characteristics due to polar functional groups like hydroxyls, carboxyls, and carbonyls.[1][3]

To bridge this gap, chemical derivatization is employed. This process chemically modifies an analyte to enhance its volatility, increase its thermal stability, and improve its chromatographic properties.[2][4] Among the arsenal of derivatization techniques, the use of this compound (MHA), also known as methoxyamine, is a critical first step for the robust analysis of compounds containing aldehyde and ketone groups.[5][6] This guide provides a comprehensive overview of the MHA protocol, explaining the underlying chemistry and offering a detailed, field-proven methodology for researchers, scientists, and drug development professionals.

The Chemistry of Methoximation: Why MHA is Essential

The reaction of this compound with a carbonyl group (an aldehyde or ketone) is known as methoximation.[5][6] MHA specifically targets the carbon-oxygen double bond, converting it into an O-methyloxime derivative.[6] This initial step is frequently indispensable in a two-step derivatization workflow, which is typically followed by silylation to target other active hydrogens (e.g., on hydroxyl or carboxyl groups).[4][5][7]

The rationale for this preliminary methoximation step is threefold:

-

Prevention of Isomerization: Many analytes, particularly reducing sugars and certain keto-acids, can exist in equilibrium between different structural forms (tautomers), such as open-chain and cyclic hemiacetals.[3] If derivatized directly with a silylating agent, each tautomer would yield a different product, resulting in multiple chromatographic peaks for a single analyte. This complicates quantification and spectral identification. Methoximation "locks" the carbonyl group in its open-chain form, preventing this isomerization and ensuring a single, sharp peak for each analyte.[3][5]

-

Analyte Stabilization: The carbonyl group is reactive and can be susceptible to degradation or unwanted reactions at the high temperatures of the GC injector.[7] Converting it to a more stable O-methyloxime protects the integrity of the molecule throughout the analysis.[3] This is particularly crucial for molecules like α-keto acids, which are prone to decarboxylation.[3]

-

Enabling Complete Silylation: By protecting the carbonyl group first, subsequent derivatization of other polar groups (e.g., hydroxyls) via silylation can proceed more efficiently and completely, without the interference of side-reactions at the carbonyl site.[3][8]

A Two-Step Derivatization Workflow for Comprehensive Analysis

The most common and robust protocol for analyzing polar metabolites involves a sequential methoximation and silylation. This ensures that all relevant functional groups are derivatized for optimal GC-MS performance.

Detailed Experimental Protocol

This protocol provides a generalized but robust procedure for the derivatization of metabolites in a dried sample extract. Optimization is often required depending on the specific analytes and sample matrix.[4]

Required Materials and Reagents

-

Sample: Lyophilized (freeze-dried) sample extract in a 2 mL glass autosampler vial. It is critical that the sample is completely free of water.[3][6]

-

Reagent 1 (Methoximation): this compound hydrochloride (MHA·HCl, also sold as Methoxyamine HCl).

-

Solvent/Catalyst: Anhydrous Pyridine.

-

Reagent 2 (Silylation): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Equipment: Heating block or incubator with agitation (e.g., thermomixer), vortex mixer, autosampler vials with PTFE-lined caps, microliter pipettes.

Procedure

Step 1: Methoximation

-

Prepare MHA Solution: Prepare a fresh solution of 20 mg/mL this compound hydrochloride in anhydrous pyridine.[9] Vortex thoroughly to dissolve. Safety Note: Pyridine is toxic and has a strong, unpleasant odor. Always handle it inside a chemical fume hood.

-

Reconstitute Sample: Add 20-80 µL of the MHA solution to each dried sample vial.[4][9] The volume can be adjusted based on the expected concentration of metabolites.

-

Incubate: Securely cap the vials and vortex for 30 seconds. Place the vials in a heating block or shaker and incubate at 30-37°C for 60-90 minutes with consistent agitation (e.g., 1200 rpm).[3][4][5][9] This step converts all aldehyde and ketone groups to their methoxime derivatives.[5]

Step 2: Silylation

-

Add Silylation Reagent: After the methoximation incubation is complete, briefly centrifuge the vials to collect any condensate. Add 80-100 µL of MSTFA directly to the reaction mixture in each vial.[4][5]

-

Incubate: Reseal the vials tightly and vortex immediately. Return the vials to the heating block and incubate at 30-37°C for 30 minutes with agitation.[3][4][5] This reaction silylates active hydrogens on hydroxyl, carboxyl, amine, and thiol groups, rendering the metabolites volatile.[3]

-

Equilibration & Analysis: After incubation, allow the vials to cool to room temperature. An optional equilibration time of up to 4 hours can sometimes improve the derivatization of slower-reacting compounds.[4] The sample is now ready for injection into the GC-MS system.

Protocol Optimization and Data Interpretation

While the above protocol is a standard starting point, achieving the highest quality data requires careful optimization. The relative standard deviation (RSD) of quality control samples is a key metric for assessing reproducibility, with values below 15% considered excellent.[4]

| Parameter | Typical Range | Impact on Analysis & Optimization Notes |

| Sample Dryness | Complete (Anhydrous) | Critical. Moisture will readily consume silylation reagents and can inhibit methoximation, leading to incomplete derivatization and poor results.[3][6] Always start with a fully lyophilized or vacuum-dried sample. |

| MHA Reagent Volume | 20-80 µL | Has a significant impact on reproducibility.[4] Too little may result in incomplete methoximation of abundant carbonyls. Too much can dilute the sample and lead to large solvent peaks. |

| Methoximation Temp. | 30 - 70°C | Higher temperatures accelerate the reaction but may risk degrading thermally labile compounds.[10] 30-37°C is a safe and effective starting point.[3][4][5] |

| Methoximation Time | 60 - 90 min | Incubation time is compound-dependent.[6] 90 minutes is generally sufficient for a broad range of metabolites.[5][9] |

| Silylation Reagent | MSTFA, BSTFA | MSTFA is more volatile than BSTFA, which can be advantageous.[3] The addition of 1% TMCS can catalyze the reaction for sterically hindered groups but may increase byproduct formation. |

| Silylation Temp. | 30 - 75°C | Similar to methoximation, higher temperatures speed up the reaction but increase the risk of degradation. 37°C for 30 minutes is a common practice.[3][9] |

Troubleshooting Common Issues

-

Split or Tailing Peaks: Often indicates incomplete derivatization. Verify that the sample was completely dry and consider increasing incubation time or temperature. Also, check for active sites in the GC inlet liner or column.

-

Multiple Peaks for One Analyte: This is a classic sign of incomplete methoximation, where different tautomers are being silylated.[8] Ensure the methoximation step is complete before adding the silylation reagent.

-

Poor Sensitivity: Can result from incomplete derivatization or sample loss. Optimize all reaction parameters and ensure vial caps are sealed tightly during incubation. Evaporating the pyridine solvent after methoximation and before silylation has been shown to dramatically increase signal intensity for some methods.[9]

Diverse Applications Across Scientific Disciplines

The MHA-based derivatization workflow is a versatile tool applied across numerous fields:

-

Metabolomics: It is the gold standard for preparing samples for comprehensive metabolic profiling, enabling the analysis of central carbon metabolites, amino acids, and sugars from biological fluids and tissues.[4][5][10]

-

Clinical and Pharmaceutical Research: Essential for the analysis of steroid hormones, many of which contain ketone functionalities.[11][12][13][14] Accurate steroid profiling is vital for diagnosing endocrine disorders and in drug development.[12][13]

-

Environmental Science: Used to detect and quantify volatile carbonyl compounds, such as aldehydes and ketones, which can be air or water pollutants.[15][16]

-

Food Science: Analysis of sugars, flavor compounds, and contaminants in food products.[17]

Conclusion

The this compound derivatization protocol is more than a mere sample preparation technique; it is an enabling technology that extends the power of GC-MS to a vast range of otherwise intractable molecules. By stabilizing reactive carbonyl groups and preventing isomerism, methoximation provides the foundation for reproducible, high-quality data. Understanding the principles behind this two-step derivatization process allows researchers to intelligently optimize their methods, troubleshoot effectively, and generate the robust, authoritative results required in modern scientific research and development.

References

-

Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

-

Al-Hetlani, E. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2139. [Link]

-

Phillipou, G., & Poulos, A. (1978). Gas chromatography-mass spectrometry of fatty aldehydes and their oxime derivatives. Chemistry and Physics of Lipids, 22(1), 51–54. [Link]

-

Loh, A. S., & Garmon, W. D. (1998). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of analytical toxicology, 22(3), 203–207. [Link]

-

Axelson, M. (1978). Exchange of oxime functions: a useful reaction in GC-ms analysis of steroids. Analytical biochemistry, 86(1), 133–141. [Link]

-

Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onodera, S. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 31-37. [Link]

-

Hühner, J., D'Addario, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 865. [Link]

-

Ouattara, Z., et al. (2009). Conversion of natural aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into oximes: GC-MS and FT-IR analysis. Natural product communications, 4(8), 1079–1082. [Link]

-

Deja, S., et al. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Frontiers in Molecular Biosciences, 9, 981934. [Link]

-

Weigel, C., et al. (2020). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Metabolites, 10(4), 143. [Link]

-

Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. [Link]

-

PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. PAL System Application Notes. [Link]

-

The Not So Boring Biochemist. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

-

ResearchGate. (2020). Oxime derivatization prior to TMS application for GC analysis?. ResearchGate Q&A. [Link]

-

Kim, J. Y., et al. (2012). Targeted Metabolite Profiling: Sample Preparation Techniques for GC-MS- Based Steroid Analysis. Mass Spectrometry Letters, 3(1), 4-9. [Link]

-

Hühner, J., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 865. [Link]

-

Norberg, T., et al. (2005). Derivatization of sugars with N,O-dimethylhydroxylamine. Efficient RP-HPLC separation of sugar mixtures. Carbohydrate research, 340(6), 1151–1155. [Link]

-